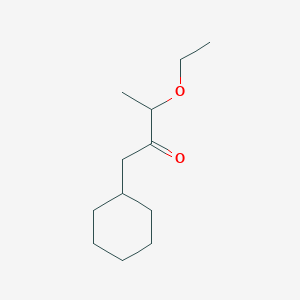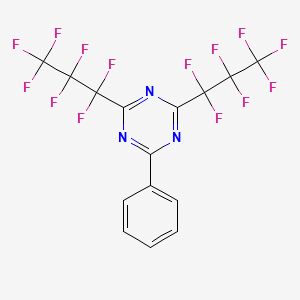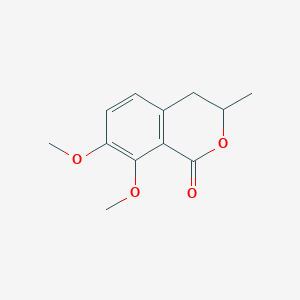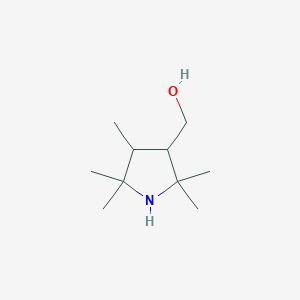![molecular formula C15H16N2O3 B14439697 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 80150-67-0](/img/structure/B14439697.png)
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is a complex organic compound with significant applications in various fields. It is characterized by the presence of oxirane (epoxide) groups and an imidazole ring, which contribute to its unique chemical properties. The compound’s molecular formula is C₁₄H₁₄N₂O₃, and it is known for its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an aldehyde with an amine in the presence of an acid catalyst. This step forms the core structure of the compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Addition of Oxirane Groups: The final step involves the addition of oxirane groups to the imidazole ring. This is achieved by reacting the intermediate compound with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols react with the oxirane groups under mild conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Imidazoline Derivatives: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
科学研究应用
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
作用机制
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one involves its reactive oxirane groups and imidazole ring:
Oxirane Groups: These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in cross-linking reactions and polymerization processes.
Imidazole Ring: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction is the basis for its use as an enzyme inhibitor in biological research.
相似化合物的比较
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but lacks the imidazole ring.
Bisphenol F diglycidyl ether: Contains oxirane groups but has a different core structure.
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the central aromatic structure.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of oxirane groups and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
CAS 编号 |
80150-67-0 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
1,3-bis(oxiran-2-ylmethyl)-4-phenylimidazol-2-one |
InChI |
InChI=1S/C15H16N2O3/c18-15-16(6-12-9-19-12)8-14(11-4-2-1-3-5-11)17(15)7-13-10-20-13/h1-5,8,12-13H,6-7,9-10H2 |
InChI 键 |
ROWOYNMGKLVQLJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CN2C=C(N(C2=O)CC3CO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)



![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)





![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
